2-Ethylfenchol

Beschreibung

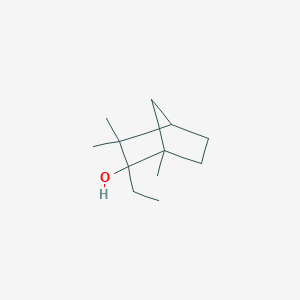

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPCKEJKGCXRGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C2CCC1(C2)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014528 |

Source

|

| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a sharp, camphoraceous odour |

Source

|

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; insoluble in water |

Source

|

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.946-0.967 |

Source

|

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/674/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18368-91-7, 67952-68-5, 137255-07-3 |

Source

|

| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl fenchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptan-2-ol, ethyl-1,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl-, (1R,2R,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 2-ethyl-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, ethyl-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL FENCHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH8YI97N62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-1,3,3-trimethyl-2-norbornanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: From Natural Ketone to Synthetic Alcohol

An In-depth Technical Guide to the Synthesis of 2-Ethylfenchol from (+)-Fenchone

This guide provides a comprehensive technical overview for the synthesis of 2-Ethylfenchol, a valuable tertiary alcohol in the flavor and fragrance industry, from the naturally occurring bicyclic monoterpenoid, (+)-fenchone.[1][2][3] This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and the rationale behind key experimental choices.

(+)-Fenchone is a bicyclic ketone and a major component of essential oils like fennel oil.[4][5] Its rigid, sterically hindered structure makes it an interesting and challenging substrate for stereoselective synthesis. The conversion of fenchone into its derivatives is of significant interest for creating new aroma compounds and chiral building blocks.[6] One such derivative, 2-Ethylfenchol, is a tertiary alcohol noted for its distinct earthy, camphor-like aroma, finding use in perfumery and flavor formulations.[7][8][9]

The most direct and efficient method for this transformation is the Grignard reaction, a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds.[10][11] This guide will detail the synthesis of 2-Ethylfenchol through the nucleophilic addition of an ethyl group to the carbonyl carbon of (+)-fenchone, utilizing ethylmagnesium bromide as the Grignard reagent.

The Grignard Reaction: Principles of Nucleophilic Addition

Discovered by Victor Grignard, this organometallic reaction involves an organomagnesium halide (R-Mg-X), which acts as a potent nucleophile.[11][12] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, making it a strong nucleophile and a strong base.[11][13]

The reaction with a ketone proceeds in two main stages:

-

Nucleophilic Attack: The Grignard reagent's nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone. This breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[14][15]

-

Protonation (Work-up): A subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol.[15][16]

A critical requirement for a successful Grignard reaction is the use of anhydrous (dry) conditions.[16][17] Grignard reagents are highly basic and will react with any protic substance, such as water, alcohols, or carboxylic acids, which would quench the reagent and prevent the desired reaction with the ketone.[10]

Synthesis of 2-Ethylfenchol: A Detailed Protocol

This section outlines the complete experimental procedure for the synthesis of 2-Ethylfenchol from (+)-fenchone.

Reaction Scheme & Stereochemistry

The overall transformation is as follows:

The addition of the ethyl group to the carbonyl of fenchone creates a new stereocenter at the C2 position. Due to the sterically hindered nature of the bicyclic fenchone structure, the Grignard reagent will preferentially attack from the less hindered face of the carbonyl group. The exo face is generally more accessible in norbornane-type systems. This leads to the formation of two diastereomers, with one being the major product. The precise stereochemical outcome can be predicted based on steric hindrance, with the ethyl group adding from the less hindered endo face to produce the exo-alcohol as the major product.

Experimental Workflow

The synthesis is a multi-step process that begins with the preparation of the Grignard reagent, followed by the reaction with fenchone and subsequent purification.

Workflow Diagram: Synthesis of 2-Ethylfenchol

Caption: Experimental workflow for 2-Ethylfenchol synthesis.

Step-by-Step Methodology

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | 24.31 | 1.8 g | 0.074 | |

| Iodine | 253.81 | 1 crystal | - | Activating agent |

| Ethyl Bromide | 108.97 | 8.1 g (5.6 mL) | 0.074 | Use freshly distilled |

| (+)-Fenchone | 152.24 | 10.0 g | 0.066 | |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | Must be completely dry |

| Saturated aq. NH₄Cl | - | 50 mL | - | For quenching |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |

Protocol:

Part 1: Preparation of Ethylmagnesium Bromide

-

Apparatus Setup: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel) must be oven-dried or flame-dried under vacuum to ensure all moisture is removed.[18] Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed.[17] This process helps to remove the passivating magnesium oxide layer from the turnings. Allow the flask to cool to room temperature.

-

Reagent Preparation: Prepare a solution of ethyl bromide in 20 mL of anhydrous diethyl ether in the dropping funnel.

-

Initiation: Add approximately 30 mL of anhydrous diethyl ether to the flask containing the activated magnesium. Add a small portion (approx. 2-3 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming may be required.

-

Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[18] The formation of the Grignard reagent is exothermic.[18] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the ethylmagnesium bromide reagent.

Part 2: Reaction with (+)-Fenchone and Work-up

-

Addition of Fenchone: Cool the freshly prepared Grignard reagent solution in an ice-water bath. Dissolve the (+)-fenchone in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the fenchone solution dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide. This step can be vigorous.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether. Combine all the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Part 3: Purification and Characterization

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 2-Ethylfenchol.[8][9]

-

Characterization: The final product should be characterized to confirm its identity and purity.

Expected Product Characteristics:

| Property | Expected Value | Reference |

| Molecular Formula | C₁₂H₂₂O | [2] |

| Molar Mass | 182.30 g/mol | [2] |

| Boiling Point | 105 °C at 15 mmHg | [8][9] |

| Density | ~0.956 g/mL at 25 °C | [8][9] |

| Refractive Index | ~1.482 at 20 °C | [8][9] |

| Optical Activity | [α]20/D −12° (c = 1.5 in ethanol) | [2] |

| Organoleptic Profile | Earthy, camphoraceous, with citrus notes | [8][19] |

Scientific Rationale and Trustworthiness

-

Causality of Anhydrous Conditions: The carbon atom in the C-Mg bond of a Grignard reagent is highly nucleophilic and basic. Any protic solvent, including atmospheric moisture, will protonate the Grignard reagent, converting it into an alkane (ethane in this case) and rendering it inactive for the desired nucleophilic attack on the ketone.[10][16] This is why all glassware must be scrupulously dried and the reaction run under an inert atmosphere.

-

Role of Ethereal Solvents: Solvents like diethyl ether or THF are essential. They are aprotic, so they do not react with the Grignard reagent. Furthermore, the lone pairs on the ether's oxygen atom coordinate to the magnesium atom, stabilizing the Grignard reagent complex and keeping it in solution.[20]

-

Self-Validating Protocol: The success of the initial step—the formation of the Grignard reagent—is visually verifiable by the initiation of the reaction (bubbling, color change). The subsequent steps follow well-established and reliable organic chemistry procedures for reaction, work-up, and purification. The final characterization data, when compared to literature values, provides definitive validation of the synthesis.[2][8]

Conclusion

The synthesis of 2-Ethylfenchol from (+)-fenchone via the Grignard reaction is a robust and effective method for producing this valuable aroma chemical. The protocol described herein, grounded in fundamental principles of organic chemistry, provides a reliable pathway for researchers. Success hinges on meticulous attention to anhydrous conditions and careful control of reaction parameters. This synthesis not only yields a commercially relevant product but also serves as an excellent case study in the stereoselective addition to bicyclic ketones, a topic of continuing importance in synthetic organic chemistry.

References

-

The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.). Organic Process Research & Development. Retrieved from [Link]

-

The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com. (n.d.). Retrieved from [Link]

-

Grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

-

Grignard Reagents : Definition, Preparation, Chemical Properties - Allen. (n.d.). Retrieved from [Link]

-

Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis and Preparation of Grignard Reagent - Research and Reviews. (2021). Journal of Pure and Applied Chemistry. Retrieved from [Link]

-

Grignard reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Introduction of Fenchol and Fenchyl acetate - Foreverest Resources Ltd. (2023). Retrieved from [Link]

-

Grignard Reagent and Aldehyde (or Ketone) (Mechanism) - YouTube. (2014). Retrieved from [Link]

-

Fenchol - Foreverest Resources Ltd. (n.d.). Retrieved from [Link]

-

Fenchol – Terpene with Clean Herbal Aroma & Antibacterial Properties. (n.d.). Retrieved from [Link]

-

fenchol, 1632-73-1 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Everything You Need to Know About Fenchol And Its Benefits - Trulieve. (2020). Retrieved from [Link]

-

Fenchol - Wikipedia. (n.d.). Retrieved from [Link]

-

2-ethyl fenchol, 18368-91-7 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Fenchol - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Concerted and stepwise Grignard additions, probed with a chiral Grignard reagent - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Stereochemistry of product in Grignard-Gilman addition reaction. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

2-ethyl fenchol, 18368-91-7 - Perflavory. (n.d.). Retrieved from [Link]

-

Showing Compound Fenchol (FDB013522) - FooDB. (n.d.). Retrieved from [Link]

-

2-Ethylfenchol, >=97%, FCC | W349100-SAMPLE-K | SIGMA-ALDRICH | SLS Ireland. (n.d.). Retrieved from [Link]

-

Grignard Reagents. (n.d.). Retrieved from [Link]

-

GRIGNARD REACTION : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]

-

Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

2-ethyl fenchol - FlavScents. (n.d.). Retrieved from [Link]

-

A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. - Filo. (n.d.). Retrieved from [Link]

-

What is the product when ethyl magnesium bromide react with ethyl ethnoate? - Quora. (2018). Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Retrieved from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015). Retrieved from [Link] Pri0g

- CN105152885A - Preparation method of fenchone - Google Patents. (n.d.).

- CN103012097A - Method for preparing fenchone - Google Patents. (n.d.).

-

fenchone biosynthesis | Pathway - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. foreverest.net [foreverest.net]

- 2. 2-乙基小茴香醇 ≥97%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter [chemicalbull.com]

- 4. CN105152885A - Preparation method of fenchone - Google Patents [patents.google.com]

- 5. fenchone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-ethyl fenchol, 18368-91-7 [thegoodscentscompany.com]

- 8. 2-ETHYLFENCHOL | 18368-91-7 [chemicalbook.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. Grignard reaction - Wikipedia [en.wikipedia.org]

- 11. Grignard Reagents [chemed.chem.purdue.edu]

- 12. study.com [study.com]

- 13. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 14. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Grignard reagent - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2-ethyl fenchol [flavscents.com]

- 20. rroij.com [rroij.com]

Stereoisomers of 2-Ethylfenchol and their properties

An In-Depth Technical Guide to the Stereoisomers of 2-Ethylfenchol: Synthesis, Separation, and Properties

Abstract

2-Ethylfenchol, a derivative of the bicyclic monoterpene fenchol, is a significant aroma chemical prized for its unique earthy and camphoraceous notes. Its rigid bicyclo[2.2.1]heptane framework contains multiple chiral centers, giving rise to a complex stereochemical landscape of several stereoisomers. The spatial arrangement of the ethyl and hydroxyl groups (endo vs. exo) and the absolute configuration of the chiral centers dramatically influence its physicochemical and, most notably, its sensory properties. This technical guide provides a comprehensive exploration of the stereoisomers of 2-Ethylfenchol, targeting researchers, chemists, and professionals in the flavor, fragrance, and drug development sectors. We will delve into the stereoselective synthesis, modern techniques for chiral separation, comparative analysis of isomer properties, and the critical role of stereochemistry in determining its characteristic aroma profile.

Introduction to 2-Ethylfenchol

2-Ethylfenchol, systematically named 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a tertiary alcohol built upon the norbornane skeleton.[1][2] It is valued in the fragrance and flavor industry for its powerful and diffusive scent, often described as earthy, ambery, woody, and reminiscent of patchouli and oakmoss.[1][3][4] Its stability and unique profile make it a versatile ingredient in oriental and woody perfume compositions, personal care products, and as a flavor agent to impart earthy notes.[3][4]

The core of 2-Ethylfenchol's chemical identity lies in its stereoisomerism. The molecule possesses three stereocenters, leading to a total of 2³ = 8 possible stereoisomers. This complexity is further defined by endo-exo isomerism, a feature unique to bridged-ring systems like norbornane, which dictates the orientation of substituents relative to the ring system's bridges.[5][6] Understanding the distinct properties of each stereoisomer is paramount, as even subtle changes in 3D structure can lead to profound differences in biological and sensory perception.[7]

The Stereochemical Landscape of 2-Ethylfenchol

The stereochemistry of 2-Ethylfenchol is defined by three key features: the absolute configuration at the C1 and C4 bridgehead carbons, and the configuration at the C2 carbon bearing the ethyl and hydroxyl groups.

Chiral Centers and Isomeric Relationships: The number of potential stereoisomers can be predicted using the 2ⁿ rule, where 'n' is the number of chiral centers.[8] For 2-Ethylfenchol, with three chiral centers, there are 2³ = 8 possible stereoisomers, existing as four pairs of enantiomers.

Endo-Exo Diastereomerism: In the context of the norbornane system, the prefixes endo and exo describe the relative orientation of the substituent at C2.[5]

-

Exo Position: The substituent is oriented anti (away from) the longest bridge (the C5-C6 bridge).

-

Endo Position: The substituent is oriented syn (on the same side as) the longest bridge.

The addition of the ethyl group to the fenchone precursor can result in either the endo or exo diastereomer, each with its own set of enantiomers.

Caption: Fig. 1: Stereoisomeric Relationships of 2-Ethylfenchol

Stereoselective Synthesis

The most common route to 2-Ethylfenchol is the nucleophilic addition of an ethyl organometallic reagent to a fenchone precursor. This reaction exhibits notable diastereoselectivity.

Causality of Stereoselectivity: Research has demonstrated that the reaction of fenchone with either alkyl-lithium or Grignard reagents predominantly yields the endo alcohol.[9] This preference is attributed to steric hindrance. The bicyclic structure of fenchone presents two faces for nucleophilic attack at the carbonyl carbon (C2). The exo face is sterically hindered by the gem-dimethyl group at C3 and the methyl group at C1. Consequently, the ethyl nucleophile preferentially attacks from the less hindered endo face, pushing the resulting hydroxyl group into the more sterically crowded exo position, which is ultimately re-classified as an endo alcohol based on the IUPAC definition for the bicyclic system.

Caption: Fig. 2: General Workflow for 2-Ethylfenchol Synthesis

Experimental Protocol: Synthesis of (1R)-endo-2-Ethylfenchol

This protocol describes a representative synthesis starting from commercially available (1R,4S)-(-)-Fenchone.

Materials:

-

(1R,4S)-(-)-Fenchone

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for Grignard reaction under inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once initiated, continue the addition at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide reagent.

-

Nucleophilic Addition: Cool the Grignard reagent to 0 °C in an ice bath. Prepare a solution of (1R,4S)-(-)-Fenchone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with diethyl ether. Combine all organic extracts.

-

Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, containing a mixture of endo and exo diastereomers, can be purified by vacuum distillation or column chromatography on silica gel to yield the 2-Ethylfenchol product.

Separation and Purification of Stereoisomers

Due to their identical physical properties (except for interaction with polarized light), separating enantiomers requires a chiral environment. Diastereomers (endo vs. exo) have different physical properties and can be separated by standard techniques like distillation or achiral chromatography, although this can be challenging. Chiral gas chromatography is the method of choice for the analytical separation of all volatile stereoisomers.

Principle of Chiral GC: Chiral GC utilizes a stationary phase that is itself chiral. Enantiomeric molecules interact diastereomerically with the chiral stationary phase, forming transient diastereomeric complexes with different energies of formation. This difference in interaction strength leads to different retention times, allowing for their separation.[10]

Caption: Fig. 3: Workflow for Chiral GC Separation

Experimental Protocol: Chiral Gas Chromatography Analysis

This protocol provides a general methodology for the analytical separation of 2-Ethylfenchol stereoisomers. Optimization of parameters is crucial for achieving baseline separation.

Instrumentation & Materials:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

-

Chiral capillary column (e.g., a derivative of cyclodextrin like heptakis-(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin).

-

High-purity carrier gas (Helium or Hydrogen).

-

Sample of 2-Ethylfenchol mixture, diluted in a suitable solvent (e.g., hexane or ethanol).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 2-Ethylfenchol isomer mixture (e.g., 1 µL/mL) in an appropriate solvent.

-

Instrument Setup: Install the chiral column in the GC. Set the instrument parameters. A typical starting point would be:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 180 °C, and hold for 5 minutes.

-

Detector Temperature (FID): 280 °C

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram. The different stereoisomers will elute at distinct retention times.

-

Peak Identification: If standards are available, identify peaks by comparing retention times. For GC-MS, mass spectra can confirm the identity of the eluting compounds as 2-Ethylfenchol isomers.[11]

Comparative Properties of 2-Ethylfenchol Stereoisomers

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₂O | |

| Molecular Weight | 182.30 g/mol | |

| Boiling Point | 105 °C @ 15 mmHg | [12] |

| Density | 0.956 g/mL @ 25 °C | [12] |

| Refractive Index | n20/D 1.482 | [12] |

| Flash Point | 88 °C (192 °F) | [1][12] |

| General Odor | Earthy, ambery, woody, camphoraceous, patchouli | [1][4] |

| General Flavor | Earthy, minty, rooty, mushroom | [2] |

| Table 1: General Physical and Sensory Properties of Mixed 2-Ethylfenchol Isomers. |

Stereoisomer-Specific Olfactory Properties: The differentiation in odor perception is a direct consequence of the specific interactions between a chiral odorant molecule and the chiral olfactory receptors in the nose.

| Stereoisomer | Main Odor Character | Secondary Odor Character | Source |

| (1R,2R,4S)-2-ethylfenchol (endo) | Earthy | Camphor | [9] |

| Table 2: Known Olfactory Properties of a Specific 2-Ethylfenchol Stereoisomer. |

The distinct earthy and camphoraceous notes of the (1R,2R,4S) isomer highlight the principle of structure-odor relationships. It is highly probable that its enantiomer and the corresponding exo-diastereomers possess different odor characters and thresholds, a common phenomenon in chiral aroma compounds.[7]

Analytical Characterization

Beyond chromatographic separation, spectroscopic methods are essential for unambiguous structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. Key diagnostic signals would include the ethyl group (a quartet and a triplet in ¹H NMR), the three distinct methyl singlets, and the signals for the bicyclic ring protons. The precise chemical shifts and coupling constants, particularly those influenced by the Nuclear Overhauser Effect (NOE), can be used to definitively assign the endo or exo configuration.[13][14]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS), typically coupled with GC, would show a molecular ion peak (M⁺) at m/z 182, followed by a characteristic fragmentation pattern involving the loss of water (M-18) and the ethyl group (M-29), confirming the molecular weight and key functional groups.[15]

Applications and Future Outlook

The primary application of 2-Ethylfenchol is as a high-impact aroma chemical in fine fragrances, personal care items, and flavor formulations.[1][3] Its power and diffusiveness make it an effective modifier, adding earthy, natural tones to a wide range of products.

The future of 2-Ethylfenchol research lies in the isolation and sensory characterization of all its stereoisomers. This would enable perfumers and flavorists to use the pure, most desirable isomers to create novel and more refined sensory experiences. Furthermore, given the broad interest in the pharmacological activities of natural products and their derivatives, exploring the individual biological activities of each 2-Ethylfenchol stereoisomer could open new avenues in pharmaceutical and biomedical research.[16] The synthesis and separation protocols detailed herein provide the foundational framework for undertaking such investigations.

References

-

The 2-Ethylfenchols. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Brenna, E., Fuganti, C., & Serra, S. (2003). Sensory Properties of Optical Isomers. Perfumer & Flavorist. Retrieved from [Link]

-

2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter. (n.d.). Apex International. Retrieved from [Link]

-

Phenol, 2-ethyl-. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

2-ethyl fenchol, 18368-91-7. (n.d.). The Good Scents Company. Retrieved from [Link]

-

2-ethyl fenchol, 18368-91-7. (n.d.). Perflavory. Retrieved from [Link]

-

2-Ethylphenol - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved from [Link]

-

Chiral Separation of Polar Compounds? (2023). Reddit. Retrieved from [Link]

-

endo–exo isomerism. (n.d.). Wikipedia. Retrieved from [Link]

-

10.5: Endo and Exo Products. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

2-ethyl fenchol. (n.d.). FlavScents. Retrieved from [Link]

-

Method 8041A: Phenols by Gas Chromatography. (2007). United States Environmental Protection Agency. Retrieved from [Link]

-

Natural Products with Pharmaceutical Activities. (2024). MDPI. Retrieved from [Link]

-

Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds. (2022). MDPI. Retrieved from [Link]

-

Determining All Possible Stereoisomers and Labeling Each Type of Isomer. (2023). YouTube. Retrieved from [Link]

-

Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. (2023). mediaTUM. Retrieved from [Link]

Sources

- 1. 2-ethyl fenchol, 18368-91-7 [thegoodscentscompany.com]

- 2. 2-ethyl fenchol [flavscents.com]

- 3. 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter [chemicalbull.com]

- 4. 2-ethyl fenchol, 18368-91-7 [perflavory.com]

- 5. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. youtube.com [youtube.com]

- 9. The 2-Ethylfenchols [leffingwell.com]

- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 11. epa.gov [epa.gov]

- 12. 2-ETHYLFENCHOL | 18368-91-7 [chemicalbook.com]

- 13. 2-Ethylphenol(90-00-6) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Phenol, 2-ethyl- [webbook.nist.gov]

- 16. Natural Products with Pharmaceutical Activities | MDPI [mdpi.com]

A Technical Guide to the Olfactory Perception of 2-Ethylfenchol Enantiomers

This guide provides an in-depth exploration of the olfactory perception of 2-ethylfenchol enantiomers, intended for researchers, scientists, and professionals in the fields of flavor, fragrance, and drug development. We will delve into the core principles of stereoisomerism in olfaction, detail the distinct sensory profiles of 2-ethylfenchol's chiral twins, and provide robust experimental protocols for their analysis. The information presented herein is grounded in established scientific principles and methodologies to ensure technical accuracy and practical applicability.

The Stereochemical Basis of Odor Perception

The interaction between an odorant molecule and an olfactory receptor (OR) is the foundational event in the perception of smell.[1] Olfactory receptors, being proteins, are chiral entities.[2] This inherent chirality means that they can, and often do, interact differently with the enantiomers of a chiral odorant.[2][3] Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a pair of hands. While they share identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can vary significantly.[4] This principle of stereospecificity is the reason why enantiomers of the same compound can elicit vastly different odor perceptions.[5]

The case of 2-ethylfenchol provides a compelling example of this phenomenon. This bicyclic monoterpenoid alcohol possesses chiral centers, leading to the existence of distinct enantiomeric forms. Understanding the unique olfactory properties of each enantiomer is crucial for applications in perfumery, food science, and sensory research.

Olfactory Profile of 2-Ethylfenchol Enantiomers

2-Ethylfenchol is generally characterized by a potent and diffusive earthy odor.[6][7][8][9] Its complex aroma profile includes notes described as musty, patchouli, humus, and camphoreous.[6][7] However, a deeper analysis reveals distinct differences in the olfactory perception of its individual enantiomers.

Table 1: Reported Odor Characteristics of 2-Ethylfenchol

| Compound | Odor Descriptors |

| 2-Ethylfenchol (general) | Earthy, dirty, rooty, musty, patchouli, humus, camphoreous, fresh pine, woody, amber[6][7][9][10] |

| (+)-2-Ethylfenchol | Earthy, humus, camphor[11] |

| (-)-2-Ethylfenchol | Data not explicitly found in the search results. |

The lack of readily available, direct comparative data for the (-)-enantiomer highlights a key area for future research. The methodologies outlined in this guide provide a framework for conducting such a comparative analysis to fully characterize the olfactory space of 2-ethylfenchol's chiral forms.

The Molecular Mechanism of Olfactory Perception

The journey from an odorant molecule to a perceived smell is a complex signal transduction cascade. The process begins when a volatile molecule, such as an enantiomer of 2-ethylfenchol, binds to an olfactory receptor located on the cilia of olfactory sensory neurons in the nasal epithelium.

The binding of an odorant to its specific G-protein coupled receptor (GPCR) initiates a conformational change in the receptor. This activates an associated G-protein (Golf), which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, and if the stimulus is strong enough, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific odor. The differential activation of a combination of olfactory receptors by each enantiomer results in a unique neural code that the brain interprets as a distinct smell.

Experimental Methodologies for Chiral Odorant Analysis

To accurately characterize the olfactory perception of 2-ethylfenchol enantiomers, a combination of instrumental and sensory analysis techniques is required. This section provides detailed, field-proven protocols for these essential workflows.

Enantioselective Synthesis and Preparation of 2-Ethylfenchol

The first critical step is to obtain the individual enantiomers of 2-ethylfenchol in high purity. The synthesis of (1R,2R,4S)-2-ethylfenchol has been described in the literature and can serve as a basis for obtaining the pure enantiomers for sensory and analytical evaluation. It is imperative to verify the enantiomeric purity of the synthesized or sourced compounds using chiral gas chromatography before proceeding with any sensory analysis.

Chiral Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the determination of the odor activity of individual compounds in a mixture.

Step-by-Step Protocol for Chiral GC-O Analysis of 2-Ethylfenchol Enantiomers:

-

Sample Preparation:

-

Prepare a stock solution of each enantiomer in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration of 1000 ppm.

-

Create a series of dilutions from the stock solution to determine the odor detection threshold. A common dilution series is 1:2, 1:5, and 1:10.

-

-

Instrumentation:

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.[12]

-

Column: A chiral capillary column suitable for terpene analysis, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[12]

-

Injector: Split/splitless injector in split mode (e.g., 15:1 split ratio) at 250°C.[12]

-

Oven Program: Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C, then at 2°C/min to 165°C, and finally at 30°C/min to 250°C, holding for 20 minutes.[12] This program should be optimized for the specific enantiomers.

-

Detector: A Flame Ionization Detector (FID) at 300°C and/or a Mass Spectrometer (MS) for compound identification.[12]

-

Olfactometry Port: A heated sniffing port connected to the GC effluent via a splitter. The transfer line to the port should be maintained at a temperature sufficient to prevent condensation (e.g., 250°C). Humidified air should be mixed with the effluent to prevent nasal dehydration.

-

-

Data Collection:

-

A trained sensory panelist sniffs the effluent from the olfactometry port throughout the chromatographic run.

-

The panelist records the retention time, odor descriptor, and intensity of each detected odor event.

-

The FID/MS data is collected simultaneously to correlate odor events with specific chemical compounds.

-

-

Data Analysis:

-

The odor detection threshold for each enantiomer is determined as the lowest concentration at which the odor is detected by the panelist.

-

The odor profiles of the two enantiomers are compared based on the recorded descriptors and intensities.

-

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and reproducible data on the odor characteristics of the 2-ethylfenchol enantiomers.

Detailed Procedure for Sensory Panel Evaluation:

-

Panelist Selection and Training:

-

Recruit a panel of 10-15 individuals.

-

Screen panelists for their ability to detect and describe basic odors.[13]

-

Train the selected panelists on a standardized vocabulary of odor descriptors relevant to earthy, camphoraceous, and related scents.[14] Also, train them on the use of an intensity scale (e.g., a 9-point scale from "no odor" to "extremely strong").

-

-

Sample Preparation and Presentation:

-

Prepare solutions of each enantiomer and the racemic mixture in an odorless solvent (e.g., dipropylene glycol) at various concentrations.

-

Present the samples to the panelists on coded, odorless smelling strips or in glass vials.

-

The presentation order should be randomized and blinded to prevent bias.

-

-

Evaluation Protocol:

-

Panelists should evaluate each sample in a controlled, odor-free environment.

-

For each sample, panelists will provide:

-

A qualitative description of the odor using the trained vocabulary.

-

A quantitative rating of the odor intensity.

-

-

A "triangle test" can be employed where panelists are presented with three samples, two of which are identical, and are asked to identify the different one. This is a robust method for determining if a perceptible difference exists between the enantiomers.

-

-

Data Analysis:

-

The collected data should be analyzed using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in the odor profiles of the enantiomers.

-

Conclusion and Future Directions

The olfactory perception of 2-ethylfenchol enantiomers serves as a clear illustration of the importance of stereochemistry in the sense of smell. While the general odor character is earthy and camphoraceous, available data suggests potential nuanced differences between the (+) and (-) forms. The experimental workflows detailed in this guide provide a comprehensive framework for the rigorous scientific investigation of these differences.

Future research should focus on a direct, side-by-side comparative analysis of the odor profiles and detection thresholds of the purified (+) and (-) enantiomers of 2-ethylfenchol. Furthermore, identifying the specific olfactory receptors that respond differently to each enantiomer would provide a deeper molecular understanding of this perceptual phenomenon. Such studies will not only advance our fundamental knowledge of olfaction but also have significant practical implications for the flavor and fragrance industry, enabling the targeted use of specific enantiomers to achieve desired sensory outcomes.

References

-

2-ethyl fenchol. (n.d.). FlavScents. Retrieved January 13, 2026, from [Link]

- Brookes, J. C., Gane, S., & Turin, L. (2008). Odour character differences for enantiomers correlate with molecular flexibility. Journal of the Royal Society Interface, 5(24), 845–853.

-

Juan, C. (2019, October 11). Olfactory receptors for the discrimination of specific enantiomers. Undergraduate Research Support Office. Retrieved January 13, 2026, from [Link]

- Laska, M., & Teubner, P. (1999). Olfactory Discrimination Ability of Human Subjects for Ten Pairs of Enantiomers. Chemical Senses, 24(2), 161–170.

- Laska, M., Wieser, A., & Frei, K. (2006). Olfactory Sensitivity for Enantiomers and Their Racemic Mixtures— A Comparative Study in CD-1 Mice and Spider Monkeys. Chemical Senses, 31(2), 151–161.

-

What could explain why enantiomer molecules smell and taste differently, although they're just mirrored assemblies of the same atoms? (2020, October 5). Quora. Retrieved January 13, 2026, from [Link]

-

2-ethyl fenchol, 18368-91-7. (n.d.). The Good Scents Company. Retrieved January 13, 2026, from [Link]

-

2-ethyl fenchol, 18368-91-7. (n.d.). Perflavory. Retrieved January 13, 2026, from [Link]

- Turek, P. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. PLOS ONE, 16(10), e0258057.

-

Recruiting, training and managing a sensory panel in odor nuisance testing. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Screening and Training Methods for Sensory Panelists. (2024, January 8). Agriculture Institute. Retrieved January 13, 2026, from [Link]

- Turek, P. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. PLOS ONE, 16(10), e0258057.

-

2-ethyl Fenchol (18368-91-7). (n.d.). Chemical Product Exporter. Retrieved January 13, 2026, from [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 13, 2026, from [Link]

-

Cas 18368-91-7,2-ETHYLFENCHOL. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

Panel training on odour and aroma perception for sensory analysis. (2017). DLG.org. Retrieved January 13, 2026, from [Link]

- El-Aneed, A., Nagla, S., & Al-Sanea, M. M. (2021).

-

(+)-2-ethyl fenchol, 137255-07-3. (n.d.). The Good Scents Company. Retrieved January 13, 2026, from [Link]

-

Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. (n.d.). Agilent. Retrieved January 13, 2026, from [Link]

-

Terpene Analysis by GC-VUV. (n.d.). VUV Analytics. Retrieved January 13, 2026, from [Link]

Sources

- 1. Olfactory receptors for the discrimination of specific enantiomers | Undergraduate Research Support Office [undergraduateresearch.duke.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. quora.com [quora.com]

- 4. academic.oup.com [academic.oup.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. 2-ethyl fenchol [flavscents.com]

- 7. 2-ethyl fenchol, 18368-91-7 [thegoodscentscompany.com]

- 8. 2-ethyl fenchol, 18368-91-7 [perflavory.com]

- 9. 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter [chemicalbull.com]

- 10. lookchem.com [lookchem.com]

- 11. (+)-2-ethyl fenchol, 137255-07-3 [thegoodscentscompany.com]

- 12. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 14. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

A Technical Guide to the Sensory Evaluation of Off-Flavors: Utilizing 2-Ethylfenchol as a Standard for Geosmin-Related Sensory Studies

Abstract

Geosmin, a naturally occurring sesquiterpenoid, is a primary source of earthy and musty off-flavors in drinking water and aquaculture, leading to significant consumer complaints and economic losses.[1][2] The human palate is exceptionally sensitive to geosmin, with an odor detection threshold in water as low as 0.006 to 0.01 micrograms per liter.[1] Sensory analysis, a critical tool in water quality management and food science, relies on consistent and reliable standards. This guide proposes the use of 2-ethylfenchol, a commercially available compound with a remarkably similar earthy and damp-soil aroma, as a viable and stable substitute for geosmin in sensory training and evaluation panels. We will explore the rationale for this substitution, provide a comparative analysis of the two compounds, and detail the necessary protocols for the preparation of standards, execution of sensory analysis, and analytical validation. This document is intended for researchers, analytical chemists, and sensory scientists in the fields of water quality, food and beverage production, and aquaculture.

Introduction: The Challenge of Geosmin in Sensory Perception

Geosmin (C₁₂H₂₂O) is a bicyclic alcohol that imparts a potent earthy or musty aroma and taste.[1] It is produced by various microorganisms, including cyanobacteria and actinomycetes, and its presence in water sources, even at parts-per-trillion levels, can lead to widespread consumer aversion.[2][3][4] While not harmful to human health, the negative perception of geosmin necessitates its careful monitoring and management.[3][4]

Flavor Profile Analysis (FPA) and other sensory evaluation methods are indispensable for identifying and quantifying off-flavors in water and food products.[5][6] These methods employ trained panelists to describe and rate the intensity of specific aroma and flavor notes. The accuracy and reproducibility of such panels are contingent on the use of well-characterized and stable reference standards. While geosmin itself is the ideal standard, its availability, cost, and potential for degradation can present challenges for routine sensory analysis.

2-Ethylfenchol: A Promising Substitute for Geosmin

This guide puts forth 2-ethylfenchol (C₁₂H₂₂O) as a practical and effective surrogate for geosmin in sensory studies. The primary justification for this substitution lies in the striking similarity of their sensory profiles.

2.1. Comparative Analysis: Geosmin vs. 2-Ethylfenchol

| Property | Geosmin | 2-Ethylfenchol |

| Chemical Formula | C₁₂H₂₂O | C₁₂H₂₂O |

| Molar Mass | 182.3 g/mol | 182.3 g/mol |

| Odor Profile | Earthy, musty, reminiscent of damp soil and beetroot.[1][7] | Earthy, damp-soil, with camphoraceous, citrus, and subtle fruity undertones.[8][9][10] |

| Odor Threshold | Extremely low (0.006 - 15 ng/L in water).[1][11][12] | Not explicitly documented in scientific literature, but described as "powerful and diffusive".[9] |

| Primary Use | Major off-flavor compound in water and fish.[1] | Flavoring agent and fragrance ingredient in the food, beverage, and cosmetics industries.[8][13] |

| Commercial Availability | Available as a neat standard, often in solution. | Readily available as a neat compound. |

2.2. Rationale for Substitution

The core argument for using 2-ethylfenchol rests on the following pillars:

-

Sensory Equivalence: The dominant "earthy" and "damp-soil" notes of 2-ethylfenchol closely mimic the characteristic aroma of geosmin.[9][10] This similarity is crucial for training sensory panelists to recognize and quantify this specific off-flavor.

-

Chemical Stability and Availability: 2-Ethylfenchol is a commercially produced compound with high purity and stability, making it a more consistent and readily accessible standard for routine laboratory use.

-

Safety: 2-Ethylfenchol is used as a flavoring agent and is considered safe for consumption at appropriate levels.[8]

Experimental Protocols

3.1. Preparation of Sensory Standards

The following protocol outlines the preparation of stock and working solutions of 2-ethylfenchol for sensory analysis.

Materials:

-

2-Ethylfenchol (≥97% purity)

-

Odor-free water (e.g., Milli-Q or equivalent, freshly prepared)

-

Methanol (ACS grade or higher)

-

Glass volumetric flasks (Class A)

-

Micropipettes

Procedure:

-

Stock Solution (1 mg/mL):

-

Accurately weigh 100 mg of 2-ethylfenchol into a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of methanol.

-

Bring the flask to volume with odor-free water and mix thoroughly. This stock solution should be stored in a tightly sealed glass container at 4°C.

-

-

Intermediate Stock Solution (10 µg/mL):

-

Pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

-

Bring to volume with odor-free water and mix thoroughly.

-

-

Working Standards (e.g., 10, 50, 100 ng/L):

-

Prepare a series of working standards by diluting the intermediate stock solution with odor-free water. For example, to prepare a 100 ng/L standard, add 1 mL of the 10 µg/mL intermediate stock solution to a 100 mL volumetric flask and bring to volume with odor-free water.

-

3.2. Sensory Evaluation Protocol: Flavor Profile Analysis (FPA)

This protocol is based on established FPA methodologies.[5][6]

Panelist Selection and Training:

-

Select a panel of 4-6 individuals who have been screened for their sensory acuity.

-

Train the panelists using the prepared 2-ethylfenchol standards to establish a common vocabulary and intensity scale for the "earthy" attribute.

Procedure:

-

Sample Preparation:

-

Present the working standards and unknown water samples to the panelists in identical, odor-free glass containers with lids.

-

Samples should be at a consistent and controlled temperature (e.g., 25°C).

-

-

Evaluation:

-

Panelists should first assess the aroma (orthonasal perception) by sniffing the headspace of the sample.

-

Next, they should evaluate the flavor (retronasal perception) by taking a small amount of the sample into their mouths, swishing it around, and then expectorating.

-

Panelists should cleanse their palates with odor-free water and unsalted crackers between samples.[14]

-

-

Data Collection:

-

Each panelist should independently record the perceived intensity of the "earthy" attribute on a standardized scale (e.g., a 12-point scale where 1 = not perceptible and 12 = very strong).

-

The results are then compiled and averaged to obtain a consensus intensity rating for each sample.

-

Analytical Validation

To ensure the integrity of the sensory data, it is crucial to correlate the sensory results with quantitative chemical analysis.

4.1. Quantification of 2-Ethylfenchol and Geosmin

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the sensitive and selective quantification of both compounds.[15][16][17][18][19]

Sample Preparation:

-

Solid-Phase Microextraction (SPME) is a sensitive and solvent-free technique for extracting volatile and semi-volatile compounds from water.[15][17][18]

-

Purge and Trap (P&T) is another effective method for concentrating these analytes.[20]

GC-MS Parameters:

-

A non-polar or semi-polar capillary column is suitable for the separation of 2-ethylfenchol and geosmin.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to achieve the lowest detection limits. Key ions for geosmin are m/z 112 and for 2-ethylfenchol can be determined from its mass spectrum.

Data Visualization

Chemical Structures:

Caption: Chemical structures of Geosmin and 2-Ethylfenchol.

Experimental Workflow:

Caption: Workflow for sensory and analytical evaluation.

Conclusion and Future Directions

This guide has presented a scientifically grounded rationale and detailed methodology for the use of 2-ethylfenchol as a substitute for geosmin in sensory studies. The similarity in their chemical structure and, more importantly, their sensory profiles, makes 2-ethylfenchol an attractive alternative. By implementing the described protocols for standard preparation, sensory evaluation, and analytical validation, research and quality control laboratories can establish a robust and reliable system for monitoring earthy off-flavors.

Future research should focus on determining the odor threshold concentration of 2-ethylfenchol in water to further validate its suitability as a geosmin surrogate. Direct comparative studies with trained sensory panels are also warranted to establish a sensory equivalency factor between the two compounds.

References

-

Wikipedia. Geosmin. [Link]

-

ResearchGate. Taste and odor compounds with odor description and corresponding threshold concentrations (determined for human nose). [Link]

-

FlavorActiV. Geosmin Flavour Standard for Sensory Training. [Link]

-

Water Quality Association. TASTE & ODOR. [Link]

-

LookChem. Cas 18368-91-7, 2-ETHYLFENCHOL. [Link]

-

Perflavory. 2-ethyl fenchol, 18368-91-7. [Link]

-

NHMRC. Taste and Odour - Australian Drinking Water Guidelines. [Link]

-

Chemical Product Exporter. 2-ethyl Fenchol (18368-91-7). [Link]

-

IWA Publishing. Flavor-Profile Analysis: An Objective Sensory Technique for the Identification and Treatment of Off-Flavors in Drinking Water. [Link]

-

Cobb County-Marietta Water Authority. Geosmin and Methyl-Isoborneol (MIB). [Link]

-

Agilent. Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. [Link]

-

Columbus Water Works. Musty or Earthy Taste and Odor in Your Drinking Water - Where Does it Come From? [Link]

-

Urban Utilities. Earthy odour and taste - Geosmin and MIB. [Link]

-

FlavScents. 2-ethyl fenchol. [Link]

-

The Good Scents Company. geosmin octahydro-4,8a-dimethyl-4a(2H)-naphthol. [Link]

-

The Good Scents Company. 2-ethyl fenchol. [Link]

-

Scottish Water. 4 FACTSHEET - a Geosmin explained - Earthy, musty taste and odour. [Link]

-

NIH. Geosmin, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1. [Link]

-

American Chemical Society. Geosmin. [Link]

-

ResearchGate. (PDF) Strategies for Taste-and-Odor Testing Methods. [Link]

-

Comax Flavors. Sensory Evaluation of Flavors. [Link]

-

IWA Publishing. Development of the Flavor Profile Analysis Method into a Standard Method for Sensory Analysis of Water. [Link]

-

FlavorSum. Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. [Link]

-

Longdom Publishing. Sensitive Analysis of Off-flavor Compounds, Geosmin and 2-Methyl. [Link]

-

PubMed. Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples. [Link]

-

Agilent. Sensitive Detection of 2-MIB and Geosmin in Drinking Water. [Link]

-

PubMed. Simplified method to quantify geosmin and 2-methylisoborneol concentrations in water and microbiological cultures. [Link]

Sources

- 1. Geosmin - Wikipedia [en.wikipedia.org]

- 2. Columbus Water Works [cwwga.org]

- 3. Geosmin and Methyl-Isoborneol (MIB) | CCMWA [ccmwa.org]

- 4. Urban Utilities [urbanutilities.com.au]

- 5. iwaponline.com [iwaponline.com]

- 6. iwaponline.com [iwaponline.com]

- 7. Geosmin Flavour Standard for Sensory Training | FlavorActiV [flavoractiv.com]

- 8. lookchem.com [lookchem.com]

- 9. 2-ethyl fenchol, 18368-91-7 [perflavory.com]

- 10. 2-ethyl fenchol [flavscents.com]

- 11. researchgate.net [researchgate.net]

- 12. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 13. 2-ethyl Fenchol (18368-91-7) | Chemical Product Exporter [chemicalbull.com]

- 14. weberflavors.com [weberflavors.com]

- 15. agilent.com [agilent.com]

- 16. longdom.org [longdom.org]

- 17. Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. Simplified method to quantify geosmin and 2-methylisoborneol concentrations in water and microbiological cultures [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to 2-Ethylfenchol: Investigating its Presence in the Environment

A Note to the Reader: This technical guide addresses the topic of 2-Ethylfenchol in environmental samples. Initial research for this document revealed a significant lack of peer-reviewed scientific literature confirming the natural occurrence of 2-Ethylfenchol. The available data overwhelmingly points to its role as a synthetic flavor and fragrance compound. Therefore, this guide has been structured to reflect the current state of scientific knowledge. It will first detail the known properties and synthetic origins of 2-Ethylfenchol. It will then provide a comprehensive, albeit hypothetical, framework for its detection and analysis in environmental matrices, drawing parallels with well-studied, naturally occurring earthy-musty odor compounds like geosmin and 2-methylisoborneol (MIB). This approach is intended to equip researchers with the necessary background and methodologies to investigate the potential presence of 2-Ethylfenchol in the environment, a currently underexplored area of study.

Introduction: The Enigma of an Earthy Scent

2-Ethylfenchol (CAS 18368-91-7) is a tertiary alcohol recognized for its potent earthy, musty, and camphoraceous aroma.[1] Its scent profile has led to its use as a synthetic flavoring agent and fragrance ingredient in a variety of consumer products, from perfumes and personal care items to certain food products.[2] The sensory characteristics of 2-Ethylfenchol bear a striking resemblance to well-known, naturally occurring taste and odor compounds, such as geosmin and 2-methylisoborneol (MIB), which are notorious for causing "earthy" or "musty" off-flavors in drinking water and some foods.[3][4][5] These compounds are metabolites produced by certain microorganisms, including cyanobacteria and actinomycetes.[4][5]

While the natural origins of geosmin and MIB are well-documented, the provenance of 2-Ethylfenchol is less clear. Despite its "earthy" aroma, which might suggest a natural origin, the vast body of scientific and commercial literature identifies 2-Ethylfenchol as a synthetic compound. A singular, uncorroborated mention exists of its potential presence in the rhizome of Etlingera elatior (torch ginger); however, multiple analytical studies of the volatile compounds from this plant have not reported its presence.[6][7][8][9][10] This guide, therefore, proceeds from the premise that 2-Ethylfenchol is primarily of synthetic origin, while providing the tools to investigate its potential, though currently unconfirmed, presence in the natural environment.

Physicochemical Properties of 2-Ethylfenchol

A thorough understanding of the physicochemical properties of 2-Ethylfenchol is fundamental to developing effective analytical methods for its detection and quantification.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₂O | |

| Molecular Weight | 182.30 g/mol | |

| Appearance | Colorless to pale yellow liquid | [11] |

| Odor | Earthy, musty, camphor-like, with citrus and fruity notes | [1] |

| Boiling Point | 105 °C at 15 mmHg | [1] |

| Density | 0.956 g/mL at 25 °C | |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, propylene glycol, and most fixed oils | [1] |

Synthetic Origin and Commercial Applications

2-Ethylfenchol is commercially available as a synthetic chemical and is utilized in the flavor and fragrance industry.[11][12] It is employed as a chemical intermediate in the synthesis of other specialty aroma compounds.[2] Its characteristic scent profile makes it a valuable component in creating earthy, woody, and fresh notes in perfumes, lotions, shampoos, and other personal care products.[2] In the flavor industry, it can be used to impart complex, slightly resinous, and woody notes to food and beverages.[2]

A Proposed Framework for the Environmental Analysis of 2-Ethylfenchol

The absence of established methods for the environmental analysis of 2-Ethylfenchol necessitates a theoretical approach based on methodologies proven effective for analogous compounds, primarily geosmin and MIB. These compounds share similarities with 2-Ethylfenchol in terms of their volatility and their occurrence at trace levels in complex matrices.

Sample Collection and Preservation

Given its semi-volatile nature, proper sample collection and preservation are critical to prevent loss of 2-Ethylfenchol. For water samples, collection in amber glass bottles with PTFE-lined caps is recommended to minimize photodegradation and analyte sorption to the container walls. Samples should be kept chilled at approximately 4°C and analyzed as soon as possible. For soil or sediment samples, collection in glass jars with minimal headspace is advised, followed by storage at low temperatures.

Sample Preparation: Extraction and Concentration

Due to the anticipated low concentrations of 2-Ethylfenchol in environmental samples, a pre-concentration step is essential. Several techniques, commonly used for geosmin and MIB analysis, would be applicable.[3][13][14]

-

Solid-Phase Microextraction (SPME): This solvent-free technique utilizes a coated fiber to adsorb and concentrate volatile and semi-volatile organic compounds from a sample.[15] For 2-Ethylfenchol, a fiber with a non-polar or semi-polar coating would likely be effective. The fiber can be exposed to the headspace above a water sample or directly immersed.

-

Purge and Trap (P&T): This dynamic headspace technique involves bubbling an inert gas through a water sample, which strips the volatile compounds. These compounds are then trapped on an adsorbent material, from which they are later thermally desorbed for analysis.[3]

-

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): While more labor-intensive and requiring solvents, these techniques can also be effective for extracting semi-volatile compounds from water samples.[3]

The following diagram illustrates a typical SPME-based workflow for the analysis of trace volatile compounds in water.

Caption: A generalized workflow for the analysis of volatile organic compounds in water using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of trace levels of volatile and semi-volatile organic compounds.[16][17]

-

Gas Chromatography (GC): The GC separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. A non-polar or mid-polar column would be suitable for the separation of 2-Ethylfenchol from other compounds in an environmental extract.

-

Mass Spectrometry (MS): The MS serves as a highly sensitive and selective detector. As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for confident identification. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed.[5]

The following diagram outlines the key stages of a GC-MS analysis.

Caption: A schematic representation of the analytical workflow in a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Potential Implications and Future Research

While there is currently no evidence of the widespread natural occurrence of 2-Ethylfenchol, its potential presence in the environment, either from a yet-to-be-discovered natural source or as an anthropogenic contaminant, warrants consideration. Its strong, persistent odor suggests that even at trace concentrations, it could impact the aesthetic quality of water resources, similar to geosmin and MIB.[18][19]

Future research should focus on:

-

Targeted Environmental Surveys: Utilizing the analytical methods outlined in this guide, targeted surveys of various environmental matrices (e.g., surface water, groundwater, soil) could be conducted to definitively determine the presence or absence of 2-Ethylfenchol.

-

Investigation of Potential Natural Sources: Further investigation into the volatile compounds of a wider range of terrestrial and aquatic organisms, including fungi, actinomycetes, and plants like Etlingera elatior, could help to confirm or refute a natural origin.

-

Toxicological and Ecological Impact Assessment: Should 2-Ethylfenchol be detected in the environment, studies to assess its potential toxicological effects on aquatic organisms and its broader ecological impact would be necessary.

Conclusion